molecular formula C18H16BrN3O B2722481 4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine CAS No. 202827-83-6

4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine

Cat. No.: B2722481
CAS No.: 202827-83-6
M. Wt: 370.25
InChI Key: DNDDDQCHJCKJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine is a useful research compound. Its molecular formula is C18H16BrN3O and its molecular weight is 370.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound 4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine is involved in the synthesis of a variety of heterocyclic compounds that exhibit potential biological activities. The synthesis of 6-aminobenzo[h]quinazolinones through the Buchwald–Hartwig amination of 6-bromobenzo[h]quinazolinones, including morpholine derivatives, has been reported. This process involves reacting 6-bromobenzo[h]quinazolinones with morpholine, showcasing the compound's utility in synthesizing derivatives with potential anticancer activities as demonstrated by their cytotoxicity against A549 and HT29 cell lines (Nowak et al., 2014).

Antitumor Testing

A study on the synthesis and antitumor testing of new fused triazolopyrimidine and triazoloquinazoline derivatives, which involve the use of morpholine derivatives, has shown that these compounds exhibit significant antitumor activity. The study highlights the importance of certain functional groups such as the morpholine group and the phenylazo group, as well as the preference for electron-withdrawing groups over electron-donating ones for enhanced antitumor activity (Hassan et al., 2017).

Anticancer Properties

Another study focused on the synthesis and in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines and their 6-(4-fluorophenyl) substituted derivatives, including morpholine derivatives, against various cancer cell lines. The presence of a morpholine group has been associated with significant cytotoxicity and selectivity, particularly against HeLa cells, highlighting the potential of these derivatives as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK) and their role in cancer treatment (Mphahlele et al., 2017).

Safety and Hazards

The safety data sheet for morpholine, a component of 4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

Properties

IUPAC Name

4-(6-bromo-4-phenylquinazolin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c19-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)21-18(20-16)22-8-10-23-11-9-22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDDDQCHJCKJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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